1-(3-Bromophenyl)piperidine-2-carboxylic acid
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Overview
Description
1-(3-Bromophenyl)piperidine-2-carboxylic acid is an organic compound that features a bromophenyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group
Preparation Methods
The synthesis of 1-(3-Bromophenyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromobenzaldehyde and piperidine.
Formation of Intermediate: The 3-bromobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to form the piperidine ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Bromophenyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Bromophenyl)piperidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Researchers use this compound to study the effects of bromophenyl and piperidine derivatives on biological systems, including their potential as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(3-Bromophenyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Bromophenyl)piperidine-2-carboxylic acid: Similar structure but with the bromine atom in the ortho position, which may affect its reactivity and biological activity.
1-(4-Bromophenyl)piperidine-2-carboxylic acid: The bromine atom is in the para position, potentially leading to different steric and electronic effects.
1-(3-Chlorophenyl)piperidine-2-carboxylic acid: The chlorine atom replaces the bromine, which can influence the compound’s reactivity and interactions with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C12H14BrNO2 |
---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
1-(3-bromophenyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-9-4-3-5-10(8-9)14-7-2-1-6-11(14)12(15)16/h3-5,8,11H,1-2,6-7H2,(H,15,16) |
InChI Key |
FVDTYUVRBMNGID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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